2-(azidomethyl)-1,3-dimethoxybenzene
Description
2-(Azidomethyl)-1,3-dimethoxybenzene is a substituted benzene derivative featuring an azidomethyl group (-CH2N3) at the 2-position and methoxy groups (-OCH3) at the 1- and 3-positions.
Properties
CAS No. |
2229438-75-7 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-(Hydroxymethyl)-1,3-Dimethoxybenzene
The alcohol precursor is treated with phosphorus tribromide (PBr₃) in dichloromethane (DCM) at room temperature. The reaction proceeds via formation of a benzyl bromide intermediate, which is isolated by solvent evaporation. Key parameters include:
Azide Substitution
The crude benzyl bromide is dissolved in dimethyl sulfoxide (DMSO), and sodium azide (2.5 equiv) is added at 0°C. After warming to room temperature, the mixture is stirred for 16 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.
Lithiation-Azidation of 1,3-Dimethoxybenzene
A lithiation-based strategy, inspired by the synthesis of 2-chloro-1,3-dimethoxybenzene, offers a route to introduce the azidomethyl group at the benzylic position.
Lithiation with n-Butyllithium
1,3-Dimethoxybenzene is treated with n-butyllithium (n-BuLi) in dry ether or 1,2-dimethoxyethane, generating a resonance-stabilized [2,6-dimethoxyphenyl]lithium intermediate.
Quenching with Azide Sources
The lithiated species reacts with azidating agents such as hexachloroethane (C₂Cl₆) or trimethylsilyl azide (TMSN₃). For example:
-
Hexachloroethane : Forms 2-(azidomethyl)-1,3-dimethoxybenzene via a radical pathway.
-
TMSN₃ : Provides milder conditions, avoiding high temperatures.
Hypervalent Iodine-Mediated Azidation
Cyclic hypervalent iodine reagents, such as ABZ (2 ), enable direct azidation of methylene groups under mild conditions.
Reaction Mechanism
The iodine(III) reagent abstracts a hydrogen atom from the benzylic position, generating a radical intermediate that couples with an azide donor (e.g., TMSN₃).
Application to 1,3-Dimethoxybenzene Derivatives
Using ABZ (2 ) and TMSN₃ in dichloromethane at 0°C:
-
Advantages :
Comparative Analysis of Methods
Key observations :
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction to form triazoles.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Benzene Derivatives: Formed from substitution reactions.
Scientific Research Applications
2-(Azidomethyl)-1,3-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(azidomethyl)-1,3-dimethoxybenzene largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethoxy groups in the target compound contrast with electron-withdrawing substituents (e.g., -F in 2-(azidomethyl)-1,3-difluorobenzene).
- Sulfur-Containing Analogs : Compounds with ethylsulfanyl or benzylsulfanyl groups (e.g., entries 3 and 4 above) exhibit lower polarity and altered solubility compared to methoxy derivatives. Sulfanyl groups may also participate in metal coordination, influencing catalytic applications .
Spectral and Analytical Data
- ¹H-NMR Shifts : For 1-(azidomethyl)-2-methoxybenzene, the aromatic protons resonate at δ 7.29 (m, 2H) and δ 6.94 (m, 2H), with the azidomethyl group at δ 4.35 (s, 2H) . Dimethoxy substituents in the target compound would likely upshift aromatic protons due to increased electron density.
- IR Spectroscopy : Azidomethyl groups exhibit characteristic N3 stretching vibrations near 2100 cm⁻¹, as seen in sulfanyl-containing analogs .
Q & A
Q. Table 1: Reaction Conditions and Yields
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-(Bromomethyl)-1,3-DMB | DMSO | 80 | 16 | 75–85 |
| 2-(Chloromethyl)-1,3-DMB | DMF | 100 | 12 | 60–70 |
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic Characterization
- ¹H NMR : Expect signals for methoxy groups (δ 3.75–3.85 ppm, singlet) and aromatic protons (δ 6.4–7.2 ppm, multiplet). The azidomethyl (–CH₂N₃) group shows a triplet near δ 4.3–4.5 ppm due to coupling with adjacent protons .
- ¹³C NMR : Methoxy carbons appear at δ 55–56 ppm; the azidomethyl carbon resonates at δ 45–50 ppm .
Q. Advanced Analysis
- HRMS (ESI/QTOF) : Confirm molecular ion [M+H]⁺ at m/z 207.0982 (C₉H₁₁N₃O₂).
- IR Spectroscopy : Strong azide stretch at 2100–2150 cm⁻¹ .
How does the azidomethyl group influence reactivity in click chemistry applications?
Basic Application
The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. For example, reacting with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts yields triazole-linked derivatives, useful in bioconjugation or polymer synthesis .
Advanced Mechanistic Insight
Density functional theory (DFT) studies suggest that electron-donating methoxy groups on the benzene ring lower the activation energy for cycloaddition by stabilizing the transition state through resonance effects .
What computational methods are used to predict the stability and electronic properties of this compound?
Q. Advanced Computational Analysis
- Molecular Dynamics (MD) : Simulates conformational stability of the azidomethyl group in solution.
- DFT Calculations : Predicts bond dissociation energies (BDEs) for the C–N₃ bond (~45 kcal/mol), indicating thermal stability up to 150°C .
- Electrostatic Potential Maps : Highlight electron-rich regions (methoxy groups) for nucleophilic attack.
What safety protocols are critical when handling this compound?
Q. Basic Safety
- Azide Hazard : Avoid shock, friction, or heating above 150°C to prevent explosive decomposition.
- Toxicity : Limited data, but related dimethoxybenzenes show low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .
Q. Advanced Mitigation
- Store at 2–8°C in amber vials under inert gas.
- Use blast shields and remote handling tools during large-scale reactions.
How can contradictions in reported synthetic yields be resolved?
Advanced Data Analysis
Discrepancies in yields (e.g., 60% vs. 85%) may arise from:
- Impurity in Precursors : Use HPLC to verify purity of bromomethyl starting materials.
- Solvent Effects : DMSO yields higher conversions than DMF due to superior NaN₃ solubility .
- Catalyst Traces : Residual metal ions (e.g., Cu²⁺) in reagents can accelerate azide decomposition.
What are the applications of this compound in materials science?
Q. Advanced Applications
- Polymer Crosslinking : Photo-initiated triazole formation creates stable networks in hydrogels.
- Surface Functionalization : Azide-alkyne reactions anchor the compound to gold nanoparticles for sensor development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
